Posizolid

概要

説明

ポジゾリドは、アストラゼネカ社が開発したオキサゾリジノン系抗生物質で、細菌感染症の治療に使用されます。 多剤耐性菌を含むグラム陽性菌に対する強力な活性を示すことで知られています . ポジゾリドは、細菌のタンパク質合成を阻害する抗生物質のクラスに属し、細菌感染症の治療において貴重なツールとなっています .

製法

ポジゾリドの合成には、オキサゾリジノンコアの合成から始まるいくつかの段階が必要です。 合成経路は、一般的に、置換フェニルイソシアネートとアミノアルコールを反応させてオキサゾリジノン環を形成することから始まります . 工業生産方法では、温度、圧力、触媒の使用などの反応条件を最適化することで、収率と純度を高める場合があります .

準備方法

The synthesis of Posizolid involves several steps, starting with the preparation of the oxazolidinone core. The synthetic route typically includes the reaction of a substituted phenyl isocyanate with an amino alcohol to form the oxazolidinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

化学反応の分析

ポジゾリドは、次のようなさまざまな化学反応を起こします。

酸化: ポジゾリドは、特定の条件下で酸化されて、さまざまな誘導体を形成する可能性があります。

還元: 還元反応は、ポジゾリド上の官能基を修飾し、その活性を変化させる可能性があります。

置換: ポジゾリドは、官能基が他の官能基に置き換わる置換反応を起こす可能性があり、その抗菌活性を高める可能性があります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります . これらの反応によって生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学研究への応用

ポジゾリドは、さまざまな分野におけるその応用について広く研究されてきました。

科学的研究の応用

Antibacterial Activity

Posizolid has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it maintains efficacy against strains resistant to other classes of antibiotics, such as vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies show that this compound can inhibit up to 98% of tested Gram-positive bacteria at a concentration of 2 mg/L .

Table 1: Antibacterial Efficacy of this compound Against Resistant Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 2 μg/mL |

| Vancomycin-resistant Enterococcus faecalis (VRE) | < 4 μg/mL |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | < 2 μg/mL |

Clinical Applications

This compound has been primarily explored for its potential in treating serious infections caused by resistant Gram-positive bacteria. Although its development was halted by AstraZeneca due to insufficient clinical trial outcomes, its research contributes significantly to ongoing studies in antibiotic resistance and the development of new antimicrobial agents.

Treatment of Tuberculosis

One notable application is in the treatment of tuberculosis (TB). This compound has shown activity against clinical drug-resistant Mycobacterium tuberculosis isolates in vitro, albeit with a MIC90 that is two-fold higher than that of linezolid . The compound's ability to target multi-drug resistant strains makes it a candidate for further investigation in TB treatment protocols.

Combination Therapies

Research also suggests that this compound may enhance treatment efficacy when used in combination with other antibiotics. Studies are being conducted to evaluate how this compound interacts with drugs like linezolid and whether these combinations can produce synergistic effects against bacterial infections .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound:

- Study on MRSA : A study by Zhan et al. (2014) demonstrated this compound's effectiveness against MRSA strains, showing lower MIC values compared to traditional treatments.

- In Vitro Studies : Research conducted by Liu et al. (2016) focused on this compound's interaction with the ribosome, providing insights into its binding mechanisms and potential improvements in antibiotic design.

- Clinical Trials : Although clinical trials were limited due to halted development, preliminary results indicated that this compound could be effective against serious infections where traditional antibiotics fail .

作用機序

ポジゾリドは、細菌のタンパク質合成を選択的に阻害することで効果を発揮します。 50S サブユニットの 23S リボソーム RNA に結合し、細菌の翻訳に不可欠な機能的な 70S 開始複合体の形成を阻害します . この阻害は、細菌の増殖と複製を効果的に停止させます .

類似の化合物との比較

ポジゾリドは、リネゾリド、スチゾリド、テディゾリド、デルパゾリドなどの他のオキサゾリジノン類と比較されます . これらの化合物はすべて、同様の作用機序を共有していますが、ポジゾリドは、特定の耐性菌株に対する活性の向上が注目されています . リネゾリドとは異なり、ポジゾリドは結核の治療に有望な結果を示しており、同類の化合物の中で独特の存在となっています .

類似の化合物には、次のようなものがあります。

リネゾリド: 臨床使用が承認された最初のオキサゾリジノンで、グラム陽性菌に有効です.

スチゾリド: 結核菌に対する強力な活性を示すことで知られています.

テディゾリド: 薬物動態特性が改善された新しいオキサゾリジノンです.

類似化合物との比較

Posizolid is compared with other oxazolidinones such as Linezolid, Sutezolid, Tedizolid, and Delpazolid . While all these compounds share a similar mechanism of action, this compound is noted for its enhanced activity against certain resistant bacterial strains . Unlike Linezolid, this compound has shown promising results in treating tuberculosis, making it unique among its peers .

Similar compounds include:

生物活性

Posizolid, also known as AZD2563, is a novel antibiotic belonging to the oxazolidinone class. It has been developed primarily for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains. This compound exhibits a unique mechanism of action that involves the inhibition of bacterial protein synthesis.

This compound selectively binds to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA. This binding prevents the formation of the functional 70S initiation complex, which is critical for bacterial translation and protein synthesis. Unlike other protein synthesis inhibitors, this compound retains efficacy against bacteria that have developed resistance to other antibiotics, making it a valuable option in treating resistant infections .

Antibacterial Efficacy

This compound has demonstrated potent antibacterial activity against a wide range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | ≤ 0.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1.0 |

| Enterococcus faecalis | ≤ 1.0 |

| Streptococcus pneumoniae | ≤ 1.0 |

| Linezolid-resistant strains | 0.125 - 2.0 |

These results indicate that this compound is significantly more effective than some existing treatments, including Linezolid, particularly against resistant strains .

Case Studies

Case Study 1: Efficacy in Clinical Isolates

A study assessed the in vitro activity of this compound against clinical isolates from patients with complicated skin and skin structure infections. The results showed that this compound had a higher potency compared to Linezolid, with MIC values consistently lower across various resistant strains .

Case Study 2: Biofilm Formation

Research has indicated that this compound exhibits significant efficacy in inhibiting biofilm formation in vitro and in vivo. In a murine model of catheter-associated infection, this compound reduced biofilm mass by over 50% compared to control treatments . This property is particularly important as biofilms are known to confer resistance to conventional antibiotic therapies.

Pharmacodynamics and Resistance

This compound's pharmacodynamics reveal that it has low susceptibility to resistance mechanisms commonly observed with other antibiotics. While rare cases of resistance due to mutations in the 23S rRNA have been documented, these instances are significantly less frequent compared to other antibiotic classes .

Adverse Effects

The safety profile of this compound appears favorable, with limited cytotoxicity observed in various human cell lines at therapeutic concentrations. However, ongoing studies are required to fully elucidate its long-term safety and potential adverse effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Posizolid in preclinical studies?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including ring-opening of epoxides and subsequent functionalization. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H, ¹³C, and 2D-COSY spectra) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity .

- Elemental Analysis : For validating empirical formulas of novel derivatives .

Ensure reproducibility by documenting solvent ratios, reaction temperatures, and catalyst concentrations. For novel analogs, provide full synthetic protocols in supplementary materials .

Q. How can researchers design in vitro assays to evaluate this compound’s antibacterial activity against Gram-positive pathogens?

- Methodological Answer : Use standardized protocols such as:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Staphylococcus aureus ATCC 29213) .

- Time-Kill Kinetics : Assess bactericidal activity over 24 hours at 2× MIC .

Include controls (e.g., linezolid) and validate results across ≥3 independent replicates. Address discrepancies in MIC values by standardizing inoculum size and growth media .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound’s pharmacokinetic (PK) studies?

- Methodological Answer : For conflicting PK parameters (e.g., bioavailability in murine vs. primate models):

- Mixed-Effects Modeling : Account for interspecies variability in drug clearance rates .

- Bootstrap Analysis : Assess confidence intervals for AUC0–24 and Cmax .

Report coefficients of variation (CV%) and use Bland-Altman plots to visualize agreement between datasets .

Q. How should researchers address discrepancies in this compound’s mechanism of action (MOA) studies?

- Methodological Answer : Conflicting MOA evidence (e.g., ribosome binding vs. mitochondrial toxicity) may arise from assay conditions. Resolve via:

- Ribosome Profiling : Quantify drug-ribosome interactions using cryo-EM .

- Mitochondrial Toxicity Assays : Measure ATP production and ROS levels in mammalian cell lines .

Cross-validate findings with isotopic labeling (e.g., ³H-Posizolid binding assays) .

Q. What strategies optimize this compound’s efficacy in biofilm-associated infections?

- Methodological Answer : Biofilm models require:

- Static vs. Flow-Cell Systems : Compare drug penetration in Staphylococcus epidermidis biofilms .

- Synergy Testing : Combine this compound with DNase or EDTA to disrupt extracellular DNA/matrix .

Quantify biomass via crystal violet staining and use confocal microscopy for 3D structural analysis .

Q. Key Considerations for Experimental Design

- Reproducibility : Document all experimental variables (e.g., bacterial passage number, storage conditions) .

- Data Contradictions : Use sensitivity analyses to identify confounding factors (e.g., pH variations in MIC assays) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and sample sizes .

特性

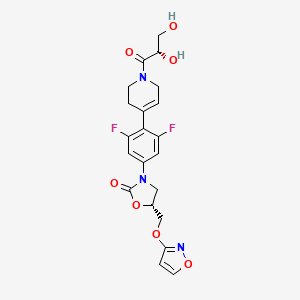

IUPAC Name |

(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUJYEUPIIJJOS-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870284 | |

| Record name | Posizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. | |

| Record name | Posizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

252260-02-9, 252260-06-3 | |

| Record name | Posizolid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Posizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POSIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。